molecular formula C₉H₂₀Cl₂N₂ B126764 Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride CAS No. 135906-03-5

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride

Cat. No.: B126764
CAS No.: 135906-03-5
M. Wt: 227.17 g/mol
InChI Key: ZYQLBGNYBPWAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H/t7?,8-,9+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQLBGNYBPWAFH-XFRIOYGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135906-03-5
Record name 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of Bicycloheptene Copper Intermediate

Cyclohexadiene is reacted with cyanide copper under anhydrous conditions to form a bicycloheptene copper salt. This intermediate is critical for introducing the bicyclic framework. The reaction is conducted in tetrahydrofuran (THF) at −20°C to 0°C, with a molar ratio of 1:1.2 (cyclohexadiene to CuCN).

Amination with Chloromethylamine

The copper intermediate is treated with chloromethylamine in dichloromethane (DCM) at room temperature for 12–16 hours. This step substitutes the copper moiety with the methylamine group, yielding bicycloheptene methylamine.

Acidic Hydrolysis and Salt Formation

The methylamine derivative is hydrolyzed using concentrated hydrochloric acid (HCl) at reflux (110°C) for 4–6 hours. This step protonates the amine group and forms the dihydrochloride salt. The product is crystallized from ethanol (EtOH) to achieve >97% purity.

Industrial-Scale Production Methods

Industrial synthesis prioritizes yield optimization and cost efficiency. Key modifications to laboratory protocols include:

Catalytic Hydrogenation

A patent-published method employs catalytic hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using 10% Pd/C in a fixed-bed reactor. Conditions include 50 bar H₂ pressure, 50°C, and a flow rate of 1 mL/min. This method achieves 91% yield with 99% enantiomeric excess (ee).

Solvent and Temperature Optimization

Large-scale reactions substitute THF with ethanol-water mixtures (3:1 v/v) to reduce costs and improve safety. Reaction temperatures are maintained at 70–80°C to accelerate kinetics without compromising selectivity.

Table 1: Industrial vs. Laboratory Reaction Conditions

ParameterLaboratory ScaleIndustrial Scale
SolventTHF/DCMEthanol-Water (3:1)
Temperature Range−20°C to 25°C50°C to 80°C
Catalyst Loading1.2 equiv CuCN10% Pd/C (fixed bed)
Yield75–80%85–91%

Critical Reaction Parameters

Temperature Control

Exothermic reactions, such as the amination step, require precise cooling to prevent side reactions. Maintaining temperatures below 25°C during chloromethylamine addition minimizes byproduct formation.

Stoichiometric Ratios

A 10% excess of chloromethylamine (1.1 equiv relative to the copper intermediate) ensures complete substitution. Higher excesses lead to impurities from over-alkylation.

Acid Concentration

Hydrolysis with 6M HCl achieves optimal protonation of the amine group. Lower concentrations (e.g., 3M) result in incomplete salt formation, while higher concentrations (12M) degrade the bicyclic framework.

Purification and Isolation Techniques

Crystallization

The crude dihydrochloride salt is recrystallized from hot ethanol (80°C) to remove unreacted starting materials and copper residues. This step enhances purity from ~85% to >97%.

Diastereomeric Salt Resolution

For enantiomerically pure batches, resolution with O,O'-dibenzoyltartaric acid (DBTA) is employed. The target compound forms a sparingly soluble salt with DBTA, which is isolated via filtration and washed with diethyl ether. Recrystallization in ethanol further increases diastereomeric excess (de) to 98%.

Table 2: Purification Outcomes by Method

MethodPurity IncreaseYield Loss
Ethanol Crystallization85% → 97%10–15%
DBTA Resolution90% → 99% ee20–25%

Comparative Analysis of Synthetic Approaches

Copper-Mediated vs. Palladium-Catalyzed Routes

The traditional copper-mediated route offers lower costs but requires stringent temperature control. In contrast, palladium-catalyzed hydrogenation provides superior stereoselectivity (99% ee) and scalability, albeit with higher catalyst costs.

Solvent Impact on Yield

Ethanol-water mixtures in industrial settings reduce solvent expenses by 40% compared to THF/DCM systems. However, THF-based reactions achieve marginally higher yields (80% vs. 75%) due to better intermediate solubility .

Chemical Reactions Analysis

Types of Reactions

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Amine Derivatives

A. Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 87571-88-8)
  • Structural Difference : Smaller bicyclic system (3.2.1 vs. 3.3.1), reducing ring strain and altering pharmacokinetics.
  • Pharmacological Activity: Demonstrates weaker central anticholinergic activity compared to 9-azabicyclo[3.3.1]nonane derivatives .
B. 3,3-Difluoro-9-azabicyclo[3.3.1]nonane Hydrochloride (CID 122156697)
  • Modification : Fluorine substitution at C3 enhances metabolic stability and lipophilicity.
  • Therapeutic Potential: Investigated for CNS-targeted applications due to improved blood-brain barrier penetration .
C. 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride (CAS 1630906-39-6)
  • Functional Groups : Incorporation of a benzyl group and carboxylic acid expands utility in peptidomimetic drug design .

Dihydrochloride Salts of Piperidine/Piperazine Derivatives

Compound Name CAS No. Molecular Formula Key Applications
N,N-Diethylpiperidin-4-amine diHCl 534596-29-7 C₉H₂₂Cl₂N₂ Antidepressant intermediate
1-Methyl-4-methylaminopiperidine diHCl 906081-58-1 C₈H₂₀Cl₂N₂ Antihypertensive agent
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane diHCl 135906-03-5 C₉H₂₀Cl₂N₂ Granisetron synthesis

Key Observations :

  • Solubility : The dihydrochloride form of the target compound enhances aqueous solubility compared to its free base (CAS 76272-56-5) .
  • Bioavailability: The 9-azabicyclo[3.3.1]nonane scaffold provides superior receptor binding affinity over piperidine analogs due to conformational rigidity .

Pharmacologically Active Analogs

A. Granisetron (70)
  • Structure: 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide.
  • Role of Target Compound : The endo-3-amine derivative serves as the amine precursor in its synthesis .
  • Efficacy : Demonstrated 75% yield in coupling reactions using toluene and sodium carbonate .
B. Hypotensive Bicyclic Derivatives
  • 3-Benzyl-9a-diethylaminoethyl-3,9-diazabicyclo[3.3.1]nonane: Reduces arterial pressure in cats by 20–50 mmHg, with weak cholinergic side effects .
  • Comparison: The target compound lacks the benzyl/diethylaminoethyl groups, minimizing cardiovascular activity but optimizing specificity for 5-HT₃ antagonism .

Biological Activity

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride, also known by its CAS number 135906-03-5, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H20Cl2N2
  • Molecular Weight : 227.17 g/mol
  • IUPAC Name : rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
  • Purity : Typically above 97% in commercial preparations.

Pharmacological Profile

This compound exhibits a range of biological activities primarily related to its interaction with neurotransmitter systems. Its structure suggests potential as a ligand for various receptors involved in neurological processes.

Key Biological Activities:

  • Neurotransmitter Modulation :
    • The compound shows affinity for serotonin and dopamine receptors, indicating potential use in treating mood disorders and neurodegenerative diseases.
    • Studies have demonstrated its role in modulating synaptic transmission and neuroplasticity.
  • Analgesic Effects :
    • Research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies.
    • Animal model studies have shown reduced pain response in subjects treated with the compound.
  • Antidepressant Potential :
    • Preliminary studies suggest that this compound may exhibit antidepressant-like effects in behavioral models.
    • Its mechanism appears to involve the enhancement of serotonergic and noradrenergic signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 : Neurotransmitter InteractionDemonstrated binding affinity to serotonin receptors (5HT2A) and dopamine D2 receptors.
Study 2 : Analgesic PropertiesIn vivo experiments showed significant reduction in pain responses compared to control groups.
Study 3 : Antidepressant EffectsBehavioral assays indicated increased locomotion and reduced immobility in forced swim tests after administration of the compound.

The biological activity of this compound is thought to stem from its ability to interact with various neurotransmitter systems. It likely acts as a partial agonist at certain receptor sites, enhancing neurotransmission in pathways associated with mood regulation and pain perception.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that it has a favorable safety profile at therapeutic doses; however, further research is needed to fully understand its long-term effects and potential side effects.

Q & A

Basic: What analytical methods are recommended for assessing the purity and stability of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride?

Answer:

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended for quantifying the compound and identifying impurities. Certificates of Analysis (CoA) typically report parameters such as moisture content (≤1.0% via Karl Fischer titration), residual solvents, and total impurities (e.g., ≤1.5% in Batch No. 20140301) .
  • Stability Studies : Conduct accelerated stability testing under controlled conditions (e.g., 40°C/75% relative humidity for 6 months) to monitor degradation products. Use forced degradation studies (acid/base hydrolysis, oxidative stress) to identify potential impurities and validate stability-indicating assays .

Basic: What synthetic strategies are effective for producing this compound, and how can stereochemical purity be ensured?

Answer:

  • Synthetic Routes : Start with bicyclic precursors such as 3-azabicyclo[3.3.1]nonane derivatives. Key steps include Mannich reactions for ring closure (e.g., using 4-thianone as a precursor) or Robinson-Schöpf condensations with acetone dicarboxylic acid and methylamine .
  • Stereochemical Control : Optimize reaction conditions (pH, temperature) to favor the endo-3-amine configuration. Use chiral chromatography or recrystallization to separate exo and endo isomers, as stereochemical impurities (e.g., exo-3-amino-9-methyl derivatives) can alter pharmacological activity .

Advanced: How do structural modifications at the 6,6- or 7,7-positions influence pharmacological activity?

Answer:

  • Gem-Dialkyl Modifications : Introducing gem-dialkyl groups at positions 6,6 or 7,7 (e.g., dimethyl or diethyl substituents) enhances central nervous system (CNS) specificity by restricting conformational flexibility. For example, 6,6-dimethyl derivatives exhibit potent anti-cholinergic activity with reduced peripheral side effects .
  • Mechanistic Insights : Conformational studies via X-ray diffraction reveal that chair-chair conformers (e.g., 7-benzyl-3-thia-7-azabicyclo derivatives) improve receptor binding affinity compared to boat conformers. Computational docking can further validate these structural effects .

Advanced: How can researchers resolve contradictions in reported antiarrhythmic efficacy across preclinical models?

Answer:

  • Model-Specific Factors : Discrepancies may arise from species differences (e.g., anesthetized dogs vs. rodents) or infarction induction methods (e.g., coronary artery ligation). Standardize protocols for ventricular tachycardia induction (e.g., pacing rates of 240–390 beats/min in dogs) .
  • Dose Optimization : Administer intravenous doses (3–6 mg/kg) to achieve therapeutic plasma levels while monitoring hemodynamic effects (e.g., blood pressure increases of 10–15%). Cross-validate results with positive controls like lidocaine .

Advanced: What methodologies are recommended for studying impurity profiles and degradation pathways?

Answer:

  • Impurity Profiling : Use LC-MS/MS to detect and quantify trace impurities (e.g., exo-3-amino isomers, residual solvents). Reference pharmacopeial standards (e.g., Granisetron-related compounds A/B) for method validation .
  • Degradation Pathways : Perform photostability testing (ICH Q1B guidelines) and hydrolytic degradation studies to identify primary degradation products. For example, acidic conditions may hydrolyze the azabicyclo ring, while oxidation could form N-oxide derivatives .

Basic: What pharmacological screening assays are suitable for initial activity profiling?

Answer:

  • In Vitro Assays :
    • Cholinergic Activity : Radioligand binding assays (e.g., muscarinic M1/M3 receptor displacement) .
    • Antiarrhythmic Screening : Patch-clamp studies on cardiac sodium channels to assess inhibition of late sodium currents .
  • In Vivo Models : Use rodent models for CNS penetration studies (e.g., blood-brain barrier permeability) and canine models for ventricular arrhythmia suppression .

Advanced: How does the compound’s conformational flexibility impact its interaction with biological targets?

Answer:

  • Conformational Analysis : X-ray crystallography of derivatives (e.g., 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate) reveals chair-chair conformers enhance receptor binding due to optimal spatial alignment of pharmacophores. Boat conformers, in contrast, reduce activity .
  • Dynamic Simulations : Molecular dynamics simulations (MD) can predict conformational stability in physiological conditions. For example, 9-methyl substitution restricts ring puckering, improving target engagement .

Basic: What are the critical parameters for scaling up synthesis while maintaining quality?

Answer:

  • Process Optimization : Control reaction pH (e.g., pH 4–5 for Robinson-Schöpf condensations) and solvent purity to minimize byproducts. Use ion-exchange resins for efficient aldehyde intermediate purification .
  • Quality Control : Implement in-process checks (IPC) via inline FTIR or Raman spectroscopy to monitor reaction progression. Final purification via column chromatography or recrystallization ensures ≥98.5% purity .

Advanced: What strategies mitigate neurotoxic side effects observed in early-stage derivatives?

Answer:

  • Structural Refinement : Replace lipophilic substituents (e.g., benzyl groups) with polar moieties (e.g., glycols) to reduce CNS penetration. For example, glycolated derivatives show improved peripheral specificity .
  • Toxicokinetic Studies : Measure brain-to-plasma ratios in rodent models. Derivatives with logP < 2.5 demonstrate reduced neurotoxicity while retaining antiarrhythmic efficacy .

Advanced: How can computational tools aid in predicting the compound’s ADMET properties?

Answer:

  • ADMET Prediction : Use QSAR models to estimate solubility (LogS), permeability (Caco-2 assays), and cytochrome P450 inhibition. Tools like SwissADME or ADMETLab2.0 can prioritize derivatives with favorable pharmacokinetic profiles .
  • Metabolism Studies : Simulate Phase I/II metabolism via hepatic microsomal incubations. Key metabolites (e.g., N-demethylated or hydroxylated products) should be profiled for activity and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.